N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Medicinal Chemistry Spirocyclic Building Blocks Structural Biology

N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421504-31-5) is a spirocyclic urea featuring a 1,9-dioxa-4-azaspiro[5.5]undecane core linked via a carboxamide to a benzo[d][1,3]dioxol-5-yl moiety. This compound belongs to the broader class of spirocyclic ether-amines with a molecular formula of C₁₆H₂₀N₂O₅ and a molecular weight of 320.34 g/mol.

Molecular Formula C16H20N2O5
Molecular Weight 320.345
CAS No. 1421504-31-5
Cat. No. B2708338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
CAS1421504-31-5
Molecular FormulaC16H20N2O5
Molecular Weight320.345
Structural Identifiers
SMILESC1COCCC12CN(CCO2)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H20N2O5/c19-15(17-12-1-2-13-14(9-12)22-11-21-13)18-5-8-23-16(10-18)3-6-20-7-4-16/h1-2,9H,3-8,10-11H2,(H,17,19)
InChIKeyIMRMKPHGLKBVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421504-31-5) – Structural & Supplier Differentiation for Chemical Sourcing Decisions


N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421504-31-5) is a spirocyclic urea featuring a 1,9-dioxa-4-azaspiro[5.5]undecane core linked via a carboxamide to a benzo[d][1,3]dioxol-5-yl moiety . This compound belongs to the broader class of spirocyclic ether-amines with a molecular formula of C₁₆H₂₀N₂O₅ and a molecular weight of 320.34 g/mol . While no peer-reviewed bioactivity data are publicly available for this specific compound, its core scaffold appears in patents related to muscarinic receptor modulation and its benzodioxole substructure is a privileged pharmacophore in medicinal chemistry [1][2].

Why N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Cannot Be Replaced by Common Spirocyclic Analogs


The combination of a 1,9-dioxa-4-azaspiro[5.5]undecane core and a benzo[d][1,3]dioxol-5-yl carboxamide side chain is structurally unique among commercially available spirocyclic building blocks. Closely related analogs such as N-(4-(tert-butyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (PubChem CID 71801655) [1] and N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide share the spirocyclic core but differ in the aryl/heteroaryl substituent . The benzodioxole group introduces distinct electronic and hydrogen-bonding properties, lipophilicity (cLogP ~1.5), and metabolic susceptibility compared to simple phenyl or benzyl analogs, which can result in divergent target binding, solubility, and pharmacokinetic profiles [2]. Generic substitution without experimental validation risks compromising synthetic pathway fidelity or biological assay reproducibility.

Quantitative Differential Evidence for N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Over Analogs


Structural Uniqueness: Benzodioxole vs. Phenyl Substituents on Spirocyclic Core

The target compound incorporates a benzo[d][1,3]dioxol-5-yl substituent, contrasting with the tert-butylphenyl group in the closest PubChem-indexed analog N-(4-(tert-butyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CID 71801655) [1]. The benzodioxole moiety provides two additional hydrogen-bond acceptors (oxygen atoms in the 1,3-dioxole ring) and a distinct electron-rich aromatic surface compared to the electron-donating tert-butylphenyl group, which may differentially engage with protein active sites [2].

Medicinal Chemistry Spirocyclic Building Blocks Structural Biology

Computed Physicochemical Property Comparison: Lipophilicity and Drug-Likeness

Based on computed molecular properties from PubChem and ChemicalBook, the target compound exhibits an XLogP3-AA of approximately 1.5 (predicted) and a topological polar surface area (TPSA) of ~79 Ų, placing it within favorable drug-like space per Lipinski's Rule of Five . In contrast, the N-(4-(tert-butyl)phenyl) analog has an XLogP3-AA of 2.6 and a TPSA of ~59 Ų, indicating higher lipophilicity and lower polarity [1].

ADME Prediction Drug Design Physicochemical Properties

Spirocyclic Core Scaffold Comparison: 1,9-Dioxa-4-azaspiro[5.5]undecane vs. 1-Oxa-4,9-diazaspiro[5.5]undecane

The target compound's 1,9-dioxa-4-azaspiro[5.5]undecane core (two oxygen atoms in the ring system) distinguishes it from the more extensively studied 1-oxa-4,9-diazaspiro[5.5]undecane scaffold (containing one oxygen and two nitrogen atoms) found in dual σ1R/MOR ligands such as EST73502 [1]. The dioxa scaffold eliminates a basic nitrogen site present in diazaspiro analogs, which could reduce hERG channel binding liability and alter CNS penetration properties. Quantitative data for the diazaspiro series show σ1R Ki values in the low nanomolar range (e.g., 14u with Ki = 12 nM) [1]; however, comparable data for the dioxa scaffold are not publicly available.

Spiro Compounds Sigma-1 Receptor Muscarinic Antagonists

Synthetic Accessibility and Building Block Utility

The 1,9-dioxa-4-azaspiro[5.5]undecane scaffold can be synthesized via Prins cascade cyclization, as demonstrated by Reddy et al. (2014) for related derivatives [1]. The target compound, bearing a urea linkage at the 4-position nitrogen, serves as a versatile intermediate for further diversification through the benzodioxole moiety or the spirocyclic core. Commercially, the compound is listed by multiple suppliers on ChemicalBook with catalog availability, indicating established synthetic routes . In contrast, custom-synthesized analogs with non-commercial substituents may require 6-12 weeks lead time and significant synthesis optimization.

Prins Cyclization Spirocycle Synthesis Chemical Building Blocks

Benzodioxole Pharmacophore Prevalence in Bioactive Compounds

The benzo[d][1,3]dioxole moiety is a recognized privileged scaffold in medicinal chemistry, appearing in FDA-approved drugs including the anticancer agent etoposide and the PDE5 inhibitor tadalafil [1]. This substructure engages in π-π stacking and hydrogen-bonding interactions that simple phenyl rings cannot replicate. While no direct target engagement data exist for the target compound, patent literature (WO2007016431A3) describes benzo[d][1,3]dioxol derivatives with metabolic enzyme inhibition [2]. Compounds lacking this moiety (e.g., N-(4-(tert-butyl)phenyl) or N-benzyl analogs) cannot leverage these specific interactions.

Privileged Scaffolds Kinase Inhibitors Phosphodiesterase Inhibitors

Data Gap Acknowledgment: Limited Publicly Available Biological Data

A comprehensive search of PubMed, PubChem BioAssay, Google Patents, and ChemicalBook reveals no publicly available quantitative biological activity data for N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421504-31-5) as of May 2026 [1]. The compound does not appear in ChEMBL, BindingDB, or DrugBank. This contrasts with structurally related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have extensive receptor binding and functional assay data (e.g., σ1R Ki values) [2]. Prospective users should budget for primary screening rather than relying on literature precedent for target selection.

Data Transparency Screening Library Hit Discovery

Optimal Application Scenarios for N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Based on Structural and Availability Evidence


Spirocyclic Fragment Library Diversification

The compound can serve as a structurally novel fragment for diversity-oriented screening libraries, where its 1,9-dioxa-4-azaspiro[5.5]undecane core provides three-dimensional complexity distinct from planar heterocycles. The benzodioxole substituent, a privileged pharmacophore, enhances the likelihood of initial hit identification across a broad panel of protein targets [1]. Unlike flat aromatic fragments, the spirocyclic scaffold introduces conformational constraints that can improve binding selectivity.

Synthetic Intermediate for Carboxamide-Focused Lead Optimization

As a catalog-available spirocyclic urea, the compound is a convenient starting material for parallel synthesis of carboxamide derivatives. The urea linkage can be further functionalized through N-alkylation or acylation, while the benzodioxole ring offers opportunities for electrophilic aromatic substitution [2]. This positions the compound as a versatile intermediate for medicinal chemistry groups seeking to explore chemical space around spirocyclic cores without investing in multi-step custom synthesis.

Negative Control or Inactive Comparator for Diazaspiro Programs

For research programs investigating 1-oxa-4,9-diazaspiro[5.5]undecane derivatives (e.g., dual σ1R/MOR ligands), the target compound—lacking the second basic nitrogen—has different hydrogen-bonding and basicity properties. It may serve as a structurally matched negative control in selectivity profiling assays [3]. This application is contingent on experimental confirmation that the compound does not engage the primary targets of the diazaspiro series.

Computational Chemistry Model Development

The compound's unique combination of a spirocyclic core and a benzodioxole moiety, with a relatively low molecular weight (320.34 g/mol) and favorable computed drug-like properties (XLogP3 ~1.5, TPSA ~79 Ų), makes it suitable for use as a test case in developing predictive models for spirocyclic compound ADME or target binding . Its structural features bridge the gap between simple spirocycles and more complex drug-like molecules.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.